molecular formula C6H8ClNO3S B2763052 (5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride CAS No. 2377031-27-9

(5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride

Cat. No. B2763052
CAS RN: 2377031-27-9
M. Wt: 209.64
InChI Key: OFEKMUPMGNNAEL-UHFFFAOYSA-N
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Description

“(5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride” is an organic compound with the CAS Number: 2377031-27-9 . It has a molecular weight of 209.65 . The compound is typically used in scientific research and organic compound synthesis .


Molecular Structure Analysis

The InChI Code for “(5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride” is 1S/C6H8ClNO3S/c1-2-6-3-5 (8-11-6)4-12 (7,9)10/h3H,2,4H2,1H3 . The InChI key is OFEKMUPMGNNAEL-UHFFFAOYSA-N .

Scientific Research Applications

Medicinal Chemistry and Drug Development

(a) Anticancer Properties: Research has shown that this compound exhibits growth inhibition in various human cell lines. For instance, it displays cytostatic activity against glioma (U251), ovarian (OVCAR-03), prostate (PC-3), and melanoma (UACC-62) cells . Investigating its mechanism of action and potential as an anticancer agent is an exciting avenue for further study.

(b) Antiviral Research: Given the global importance of antiviral drug development, scientists have explored the binding affinities of derivatives of this compound with SARS-CoV-2 spike receptor-binding domain (RBD) and human ACE2 proteins . Understanding its interactions with viral proteins could lead to novel antiviral therapies.

Organic Synthesis

(a) Oxazoline Synthesis: Researchers have developed a novel protocol for ruthenium(II)-catalyzed synthesis of 2-oxazolines using this compound. The reaction involves ethanolamine and aryl nitriles, with quinolinolate ligands as effective catalysts . This synthetic pathway contributes to the toolbox of organic chemists.

Biochemical Assays

(a) MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cell viability. It measures mitochondrial enzyme activity, which reduces MTT to purple formazan. Researchers can employ this assay to evaluate the effects of “(5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride” on cell viability .

Mechanism of Action

Target of Action

The primary targets of (5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride are organic molecules involved in various biochemical reactions . This compound interacts with these molecules, facilitating the formation of new bonds and enabling various organic synthesis reactions .

Mode of Action

(5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride operates through a mechanism of action that involves protonation . It adds a proton to organic molecules, which enables the formation of new bonds between the protonated molecule and itself . This process facilitates various organic synthesis reactions .

Biochemical Pathways

It’s known that this compound plays a crucial role in the synthesis of diverse organic compounds, including peptides, nucleosides, and other molecules .

Pharmacokinetics

It’s known that this compound is a colorless, odorless, and crystalline solid that readily dissolves in water, ethanol, and various organic solvents , which could potentially influence its bioavailability.

Result of Action

The result of the action of (5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride is the facilitation of various organic synthesis reactions . By adding a proton to organic molecules, it enables the formation of new bonds, contributing to the creation of polymers, nanomaterials, pharmaceuticals like anticancer drugs, and biodegradable polymers .

Action Environment

The action, efficacy, and stability of (5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride can be influenced by various environmental factors. For instance, its solubility in different solvents could affect its distribution and availability in different environments . .

properties

IUPAC Name

(5-ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO3S/c1-2-6-3-5(8-11-6)4-12(7,9)10/h3H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEKMUPMGNNAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NO1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride

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